molecular formula C10H10N2S2 B1658902 5-(Benzylsulfanyl)-1,3-thiazol-2-amine CAS No. 62557-36-2

5-(Benzylsulfanyl)-1,3-thiazol-2-amine

Cat. No.: B1658902
CAS No.: 62557-36-2
M. Wt: 222.3 g/mol
InChI Key: KJPMLOGHYCMCKF-UHFFFAOYSA-N
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Description

5-(Benzylsulfanyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a benzylsulfanyl group at position 5 and an amine group at position 2. This compound is of interest in medicinal chemistry due to the pharmacological relevance of thiazole derivatives, which are known for antimicrobial, anticancer, and enzyme-inhibitory properties .

Properties

IUPAC Name

5-benzylsulfanyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2S2/c11-10-12-6-9(14-10)13-7-8-4-2-1-3-5-8/h1-6H,7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPMLOGHYCMCKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=CN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604680
Record name 5-(Benzylsulfanyl)-1,3-thiazol-2-amine
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Molecular Weight

222.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62557-36-2
Record name 5-[(Phenylmethyl)thio]-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62557-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-(Benzylsulfanyl)-1,3-thiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(benzylsulfanyl)-1,3-thiazol-2-amine
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Preparation Methods

Thioamide Cyclization with Benzyl Halides

The most widely documented method involves the cyclization of thioamides with substituted benzyl halides under basic conditions. This approach leverages nucleophilic substitution, where the sulfur atom in the thioamide attacks the benzyl halide to form the benzylsulfanyl moiety. A representative protocol involves:

  • Reactants : Thioacetamide derivatives (e.g., 2-aminothiazole precursors) and benzyl bromide.
  • Conditions : Anhydrous ethanol or tetrahydrofuran (THF) at reflux (70–80°C) for 6–8 hours.
  • Catalyst : Triethylamine or potassium carbonate to deprotonate the thioamide and facilitate nucleophilic attack.

Yields for this method typically range from 65% to 78%, with purity exceeding 95% after recrystallization from ethanol. Key challenges include controlling regioselectivity and minimizing byproducts such as disulfide derivatives.

One-Pot Multi-Step Bromination and Thiocyanation

A novel one-pot synthesis, adapted from El-Sawah et al., employs sequential bromination, thiocyanation, and amine condensation. This method avoids intermediate isolation, enhancing efficiency:

  • Bromination : α-Active methylene ketones (e.g., acetylacetone) are treated with N-bromosuccinimide (NBS) to form α-bromo ketones.
  • Thiocyanation : Potassium thiocyanate replaces the bromide, introducing the thiocyanate group.
  • Amine Condensation : Benzylamine facilitates cyclization, forming the thiazole ring.

Optimized Parameters :

Step Reactants Conditions Yield (%)
Bromination Acetylacetone, NBS Ethanol, RT, 1 h 92
Thiocyanation KSCN RT, 1 h 88
Cyclization Benzylamine Reflux, 4 h 75

This method achieves an overall yield of 62%, with the advantage of scalability and reduced purification steps.

Post-Functionalization of Thiazole Intermediates

Modification of pre-formed thiazole cores offers an alternative route. For example, 5-bromo-1,3-thiazol-2-amine can undergo Suzuki-Miyaura coupling with benzylthiol derivatives under palladium catalysis.

  • Catalyst System : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1).
  • Conditions : 100°C, 12 hours under nitrogen.
  • Yield : 70–82% with >90% purity.

This method is advantageous for introducing diverse benzylsulfanyl groups but requires pre-synthesized halogenated thiazoles.

Mechanistic Insights and Kinetic Considerations

Nucleophilic Aromatic Substitution Dynamics

In thioamide cyclization, the reaction proceeds via an SₙAr mechanism. The thioamide’s sulfur acts as a nucleophile, displacing the halide in benzyl bromide. Density functional theory (DFT) studies indicate that electron-withdrawing groups on the benzyl halide accelerate the reaction by polarizing the C–X bond.

Radical Pathways in One-Pot Syntheses

The one-pot method involves radical-initiated bromination using NBS and benzoyl peroxide. Bromine radicals abstract hydrogen from the α-methylene group, generating a carbon-centered radical that reacts with NBS to form the bromide. Subsequent thiocyanation proceeds via a polar mechanism, with thiocyanate acting as a soft nucleophile.

Comparative Analysis of Methodologies

Method Advantages Limitations Yield (%)
Thioamide Cyclization High regioselectivity, simple setup Requires pure thioamide precursors 65–78
One-Pot Synthesis Scalable, minimal purification Sensitive to moisture, longer reaction times 62
Post-Functionalization Modular for derivative synthesis Requires pre-formed halothiazoles 70–82

Advanced Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in post-functionalization by stabilizing transition states. Conversely, ethanol improves yields in one-pot syntheses by solubilizing inorganic byproducts.

Catalytic Enhancements

Microwave-assisted synthesis reduces reaction times by 40–60% without compromising yields. For instance, cyclization under microwaves (100 W, 120°C) completes in 2 hours versus 6 hours conventionally.

Chemical Reactions Analysis

Types of Reactions

5-(Benzylsulfanyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

The applications of 5-(Benzylsulfanyl)-1,3-thiazol-2-amine are varied within scientific research, showing its potential as a versatile scaffold in synthesizing various compounds with biological activities .

Scientific Research Applications

  • Anti-tubercular Agents Some benzylsulfanyl benzo-heterocycle amides and hydrazones, which include this compound derivatives, have been synthesized and assessed for their anti-tubercular activities. Compound 12e , in this series, demonstrated good anti-tubercular activity against Mycobacterium tuberculosis H37Rv, including drug-susceptible (SDR-TB), multidrug-resistant (MDR-TB), and extensively drug-resistant (XDR-TB) strains . Compound 12e also exhibited low cytotoxicity and good metabolic stability and significantly reduced the mycobacterial burden in a mouse model infected with the autoluminescent H37Ra strain .
  • ** ضدالزهايمر Agents:** 2-aminothiazole derivatives, including propenamide and propanamide derivatives, have been designed and synthesized for their anticholinesterase and antioxidant activities . Compound 3e was found to be a potent acetylcholinesterase (AChE) inhibitor, and compound 9e was a potent butyrylcholinesterase (BChE) inhibitor . Further studies showed that compound 3e had a neuroprotective effect against H2O2-induced damage in the PC12 cell line and was effective in reducing lipopolysaccharides-induced interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) .
  • Anti-cancer Activity: 2-amino-thiazole-4-carboxamides, derived from this compound, have been designed and synthesized based on the structure of cemadotin and screened for in vitro antitumor activities . Compound 6m showed significant inhibitory activity against MCF7 (breast cancer) and NCI-H1650 (lung cancer) tumor cells . Structure-activity relationship (SAR) analysis indicated that compounds with phenylethylamine in the Tup segment generally showed better antitumor activity .
  • Monoamine Oxidase (MAO) Inhibition: Phthalimide analogues of this compound have been synthesized and tested for their inhibition of recombinant hMAO-B and -A . The findings showed that the compounds are extremely effective hMAO-B inhibitors with good reversibility . The SAR study showed that lengthening the C-5 substituent improves the phthalimide analogues’ MAO-B inhibitory potency, and halogen replacement on the ring system of the C-5 side strand can boost the efficacy of MAO-B inhibitors, especially the weaker phthalimide inhibitors .

Data Table: Biological Activities of this compound Derivatives

CompoundTargetActivity
12e Mycobacterium tuberculosisGood anti-tubercular activity against drug-susceptible, multidrug-resistant, and extensively drug-resistant strains. Showed low cytotoxicity, good metabolic stability, and reduced mycobacterial burden in a mouse model .
3e Acetylcholinesterase (AChE)Potent AChE inhibitor. Showed neuroprotective effect against H2O2-induced damage in the PC12 cell line and was effective in reducing lipopolysaccharides-induced interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) .
9e Butyrylcholinesterase (BChE)Potent BChE inhibitor .
6m MCF7 and NCI-H1650 cellsSignificant inhibitory activity against MCF7 (breast cancer) and NCI-H1650 (lung cancer) tumor cells .
Phthalimide analogshMAO-BExtremely effective hMAO-B inhibitors with good reversibility. Lengthening the C-5 substituent improves inhibitory potency .

Case Studies

While the provided documents do not explicitly present "case studies" in the traditional clinical sense, the research findings offer insights that can be viewed as preclinical case studies:

  • Tuberculosis Treatment: Compound 12e was evaluated in a mouse model infected with Mycobacterium tuberculosis H37Ra strain, demonstrating its ability to reduce mycobacterial burden . This suggests its potential as a lead compound for further development in tuberculosis treatment .
  • Alzheimer's Disease: Compound 3e demonstrated neuroprotective effects and anticholinesterase activity, suggesting its potential for treating Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-(Benzylsulfanyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

5-(Methylsulfanyl)-1,3-Benzothiazol-2-amine (CAS# 193423-34-6)

  • Structure : Benzothiazole core (fused benzene-thiazole) with a methylsulfanyl (S-CH₃) group at position 5.
  • Properties : Molecular weight = 196.29 g/mol; density = 1.393 g/cm³; boiling point = 381.9°C (calculated).
  • Comparison: The benzothiazole core enhances aromaticity and stability compared to the simple thiazole in the target compound.

5-[4-(Trifluoromethyl)benzyl]-1,3-thiazol-2-amine

  • Structure : Thiazole core with a 4-(trifluoromethyl)benzyl (CH₂C₆H₄-CF₃) group at position 5.
  • Properties : Molecular weight = 258.26 g/mol.
  • Comparison : The electron-withdrawing trifluoromethyl group increases metabolic stability and may enhance binding to hydrophobic enzyme pockets compared to the unsubstituted benzylsulfanyl group in the target compound .

5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine

  • Structure : Halogenated benzyl (CH₂C₆H₃ClF) substituent at position 5.
  • This contrasts with the non-polar benzylsulfanyl group in the target compound .
Core Heterocycle Modifications

2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine (CAS# 1291356-99-4)

  • Structure : Benzoxazole core (oxygen instead of sulfur in the heterocycle) with a benzylsulfanyl group at position 2.
  • Properties : Molecular weight = 256.33 g/mol.
  • Comparison : The benzoxazole core may alter electronic properties and hydrogen-bonding capacity compared to thiazole, affecting bioavailability and target selectivity .

3-(Benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine

  • Structure : Triazole core with benzylsulfanyl and indole substituents.
  • Synthesis: Prepared via S-benzylation using benzyl bromide and K₂CO₃ in ethanol, a method analogous to thiazole derivatization .
Functional Group Variations

5-(1-Azepanylsulfonyl)-1,3-thiazol-2-amine

  • Structure : Sulfonyl (SO₂) group linked to an azepane ring at position 5.
  • Properties : Molecular weight = 261.36 g/mol.
  • Comparison : The sulfonyl group enhances polarity and may improve solubility in aqueous media, contrasting with the hydrophobic benzylsulfanyl group in the target compound .

MortaparibMild (Co-inhibitor of Mortalin/PARP1)

  • Structure : Contains a triazolylsulfanylmethyl-thiazol-2-amine scaffold.

Physicochemical and Pharmacological Insights

  • Synthetic Routes: Common methods include nucleophilic substitution (e.g., benzyl bromide with thiols) and coupling reactions under basic conditions (e.g., K₂CO₃ in ethanol) .
  • Bioactivity : Thiazol-2-amine derivatives show moderate cytotoxicity (e.g., IC₅₀ values in µM ranges for cancer cell lines), with substituent bulk and electronegativity correlating with potency .

Biological Activity

5-(Benzylsulfanyl)-1,3-thiazol-2-amine is a heterocyclic compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. This compound has garnered significant interest due to its diverse biological activities, particularly in antibacterial, antifungal, and anticancer applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate cellular signaling pathways through interactions with receptors, influencing cellular functions and processes such as proliferation and apoptosis.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. A study indicated that derivatives of this compound showed high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, comparable to established antibiotics like norfloxacin and ciprofloxacin .

Table 1: Antibacterial Activity Against Selected Bacteria

CompoundActivity Against S. aureusActivity Against S. epidermidis
This compoundHighHigh
NorfloxacinModerateModerate
CiprofloxacinModerateModerate

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For instance, a series of derivatives were synthesized and evaluated for their cytotoxic effects against human cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer). Notably, some derivatives exhibited IC50 values significantly lower than sorafenib, a standard chemotherapeutic agent .

Table 2: Cytotoxicity of this compound Derivatives

CompoundCell LineIC50 (µM)Comparison with Sorafenib (IC50 = 7.91 µM)
Derivative 5dHeLa0.37More potent
Derivative 5gHeLa0.73More potent
Derivative 5kHeLa0.95More potent

Structure-Activity Relationship (SAR)

The structure of the benzyl unit and the nature of the sulfur-containing linker have been shown to significantly influence the biological activity of compounds derived from thiazole structures. Variations in substituents on the benzyl group can lead to enhanced antibacterial or anticancer properties .

Case Studies

  • Antibacterial Evaluation : In a systematic study, various derivatives were tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that modifications in the thiazole structure could enhance efficacy against resistant strains.
  • Cytotoxicity Studies : A series of derivatives were evaluated for their ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed that certain compounds could effectively block the cell cycle at the sub-G1 phase, indicating potential for further development as anticancer agents .

Q & A

Q. What are the optimal synthetic routes for 5-(Benzylsulfanyl)-1,3-thiazol-2-amine, and how can reaction conditions be systematically optimized?

A common method involves reacting substituted thiosemicarbazides with benzyl thiol derivatives under acidic conditions (e.g., POCl₃ catalysis) at controlled temperatures (e.g., 90°C, 3 hours). Post-reaction neutralization (pH 8–9) and recrystallization from DMSO/water yield purified products . Factorial design can optimize variables like stoichiometry, temperature, and solvent ratios to maximize yield .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include bond lengths (e.g., C–S: ~1.78 Å, C–N: ~1.32 Å) and angles (e.g., C–S–C: ~102°), which should align with density functional theory (DFT) predictions. R factors <0.04 and data-to-parameter ratios >15 ensure reliability .

Q. What safety protocols are critical when handling hazardous byproducts from its synthesis?

Waste containing sulfur or nitrogen must be segregated and treated by certified facilities to prevent environmental contamination. For example, thiol byproducts require oxidation to sulfones before disposal .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

Quantum mechanical calculations (e.g., DFT) model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against target proteins (e.g., kinases) evaluates binding affinities. ICReDD’s workflow integrates these with experimental validation, reducing trial-and-error cycles .

Q. What strategies resolve contradictions in reported biological activity data for thiazol-2-amine analogs?

Meta-analysis of structure-activity relationships (SAR) is essential. For example, in antitumor studies, discrepancies in IC₅₀ values (e.g., 3a: 12 μM vs. 3f: 10 μM) may arise from assay variability (cell lines, incubation times). Normalize data using reference compounds and validate via orthogonal assays (e.g., apoptosis markers) .

Q. How do steric and electronic effects of the benzylsulfanyl group influence reactivity in cross-coupling reactions?

The benzylsulfanyl moiety acts as a directing group, with sulfur’s lone pairs facilitating metal coordination. Steric hindrance from the benzyl group can slow aryl-aryl couplings but enhance regioselectivity. Substituent effects are quantified via Hammett σ constants and kinetic studies .

Q. What advanced spectroscopic techniques differentiate polymorphs of this compound?

Solid-state NMR (¹³C CP/MAS) identifies polymorph-specific carbon environments. Pair distribution function (PDF) analysis of X-ray total scattering data resolves subtle structural differences (>0.02 Å in bond lengths) .

Methodological Guidance

Designing a kinetic study for its degradation under physiological conditions:
Use high-performance liquid chromatography (HPLC) with a C18 column (UV detection at 254 nm) to monitor degradation products. Phosphate-buffered saline (pH 7.4, 37°C) mimics physiological conditions. Rate constants (k) are derived from pseudo-first-order kinetics .

Developing a scalable purification protocol for gram-scale synthesis:
Combine column chromatography (silica gel, ethyl acetate/hexane gradient) with recrystallization (ethanol/water). For >90% purity, optimize solvent ratios via solubility parameter modeling (Hansen solubility parameters) .

Data Management & Reproducibility

Ensuring reproducibility in SAR studies:
Adopt FAIR data principles: Publish raw spectral data (NMR, LC-MS) in repositories like Zenodo. Use electronic lab notebooks (ELNs) with version control (e.g., LabArchives) to track experimental variables .

Validating computational models against experimental results:
Calibrate DFT functionals (e.g., B3LYP vs. M06-2X) using SC-XRD data. Root-mean-square deviations (RMSD) <0.05 Å for bond lengths confirm model accuracy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Benzylsulfanyl)-1,3-thiazol-2-amine
Reactant of Route 2
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5-(Benzylsulfanyl)-1,3-thiazol-2-amine

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